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Compound of Interest

4-Benzyloxy-3-fluorophenylboronic
Compound Name: o
aci

Cat. No.: B145064

CAS Number: 133057-83-7

This technical guide provides comprehensive information on 4-Benzyloxy-3-
fluorophenylboronic acid, a key building block in synthetic and medicinal chemistry. It is
intended for researchers, scientists, and professionals involved in drug development and
materials science. This document outlines the compound's properties, representative
experimental protocols for its synthesis and application, and its role in the development of
targeted therapeutics.

Compound Data and Properties

4-Benzyloxy-3-fluorophenylboronic acid is a substituted arylboronic acid widely utilized in
palladium-catalyzed cross-coupling reactions. Its structural features, including the fluorine atom
and the benzyloxy group, impart unique reactivity and make it a valuable intermediate in the
synthesis of complex organic molecules.[1]

Table 1: Physicochemical Properties of 4-Benzyloxy-3-fluorophenylboronic Acid
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Property Value Reference(s)

CAS Number 133057-83-7 [2]

Molecular Formula C13H12BFOs [2]

Molecular Weight 246.04 g/mol [2]
White to off-white or yellow

Appearance ] ) [1]
solid/crystalline powder

Purity Typically =98% [1]

Storage Temperature

Room temperature or -20°C,

under inert atmosphere

[2]

Synonyms

(3-Fluoro-4-
(phenylmethoxy)phenyl)boroni
c acid, 4-(Benzyloxy)-3-
fluorobenzeneboronic acid

Table 2: Safety Information

Category

Information

Signal Word

Warning

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

GHS Pictograms

GHSO07

Note: Spectroscopic data (*H-NMR, 33C-NMR, *°F-NMR) for this specific compound is not
readily available in the public domain but would be expected to conform to the depicted

structure. Researchers should obtain a Certificate of Analysis from their supplier for precise

data.

Role in Synthetic Chemistry and Drug Discovery
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Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their
utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[3][4] The
strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal
chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

4-Benzyloxy-3-fluorophenylboronic acid serves as a versatile building block for introducing
a fluorinated, oxygenated phenyl motif into target molecules. This is particularly relevant in the
field of kinase inhibitor discovery, where specific substitutions on aryl rings are crucial for
achieving potency and selectivity.[5] Kinases are key regulators of cell signaling, and their
dysregulation is a hallmark of diseases like cancer, making them important drug targets.[5]

Below is a diagram illustrating the logical workflow of utilizing this boronic acid in a drug
discovery context to synthesize a potential kinase inhibitor.
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Starting Materials

4-Benzyloxy-3-fluorophenylboronic Acid Heterocyclic Halide Scaffold
(CAS: 133057-83-7) (e.g., Chloro-pyrimidine)
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Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols
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The following sections provide detailed, representative methodologies for the synthesis of 4-
Benzyloxy-3-fluorophenylboronic acid and its application in a Suzuki-Miyaura coupling
reaction. These protocols are based on established procedures for analogous compounds.[6]

[7]

Representative Synthesis of 4-Benzyloxy-3-
fluorophenylboronic Acid

The synthesis of arylboronic acids is commonly achieved via the reaction of an organometallic
reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. This
protocol outlines a plausible route starting from 4-bromo-2-fluorobenzyl ether.

Workflow Diagram for Synthesis
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4-Bromo-2-fluorobenzyl ether
in anhydrous THF

'

Formation of Organometallic Reagent
(e.g., Add n-BuLi or Mg)
Temperature: -78°C to 0°C

'

Borylation
(Add Trimethyl Borate)
Maintain low temperature

'

Acidic Hydrolysis
(Add aqg. HCI)
Warm to room temperature

4-Benzyloxy-3-fluorophenylboronic Acid

(Product)

Click to download full resolution via product page

General Synthesis Workflow.

Materials:

¢ 4-Bromo-2-fluorobenzyl ether

e Anhydrous tetrahydrofuran (THF)

¢ n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

o Trimethyl borate
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Hydrochloric acid (HCI), aqueous solution (e.g., 2 M)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
Procedure:

e Preparation of Organometallic Reagent: Dissolve 4-bromo-2-fluorobenzyl ether (1.0 eq) in
anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to
-78°C. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below
-70°C. Stir for 1 hour to ensure complete formation of the organolithium reagent.

» Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise, ensuring the internal
temperature does not rise significantly.

o Hydrolysis: After stirring for 2-3 hours at low temperature, allow the reaction to slowly warm
to 0°C. Quench the reaction by adding 2 M aqueous HCI until the solution is acidic (pH ~2).

o Work-up and Isolation: Allow the mixture to warm to room temperature and stir for an
additional hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate
(3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOu4, filter,
and concentrate under reduced pressure. The resulting crude solid can be purified by
recrystallization or silica gel chromatography to yield the final product.

Application in a Representative Suzuki-Miyaura Cross-
Coupling Reaction

This protocol describes a general procedure for coupling 4-Benzyloxy-3-fluorophenylboronic
acid with a generic heterocyclic chloride, a common step in synthesizing kinase inhibitors.[5]

Materials:
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4-Benzyloxy-3-fluorophenylboronic acid (1.2 eq)

Heterocyclic chloride (e.g., 2-chloro-4-aminopyrimidine) (1.0 eq)

Palladium catalyst (e.g., Pd(PPhs)a or PdClz(dppf)) (0.05 eq)

Base (e.g., K2COs or Cs2C0:s) (2.0 eq)

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

Reaction Setup: To a reaction vessel, add the heterocyclic chloride (1.0 eq), 4-Benzyloxy-3-
fluorophenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

e Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and
water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

o Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress
by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

e Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the
organic layer with water and brine.

« Purification: Dry the organic layer over anhydrous MgSOua, filter, and concentrate under
reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain
the desired biaryl product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzyloxy-3-
fluorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145064#4-benzyloxy-3-fluorophenylboronic-acid-cas-

number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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